molecular formula C19H16N4OS B2771720 3-methyl-N-(4-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 919018-85-2

3-methyl-N-(4-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2771720
CAS No.: 919018-85-2
M. Wt: 348.42
InChI Key: MCBYLFFRCHSQPA-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields such as chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

3-methyl-N-(4-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-methyl-N-(4-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, the compound is studied for its potential biological activity and effects on cellular processes. In medicine, this compound is being investigated for its potential therapeutic applications, including its effects on specific molecular targets and pathways. Additionally, the compound has industrial applications, particularly in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved in the action of this compound are still under investigation, but preliminary studies suggest that it may affect various signaling pathways and cellular mechanisms .

Comparison with Similar Compounds

3-methyl-N-(4-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds in terms of its chemical structure and properties. Some of the similar compounds include those with analogous chemical structures and biological activities. The uniqueness of this compound lies in its specific chemical structure and the particular effects it exerts on molecular targets and pathways. This makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

3-methyl-N-(4-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H16N4OS
  • Molecular Weight : 348.4 g/mol

This complex organic molecule features an imidazole ring, a thiazole ring, and a carboxamide group, which contribute to its biological activity.

Anticancer Potential

Recent studies have investigated the anticancer potential of thiazole derivatives, including this compound. These compounds have shown promising results against various cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects on human glioblastoma (U-87 MG) cells compared to normal human dermal fibroblast (HDFa) cells. The IC50 values indicated a greater potency against cancer cells, suggesting selective toxicity towards malignant cells .
  • Mechanisms of Action : The mechanism underlying the anticancer effects includes the induction of apoptosis and inhibition of multidrug resistance enzymes. Flow cytometry analysis revealed that treatment with this compound led to increased apoptotic cell death in U-87 MG cells .
  • Enzyme Inhibition : The compound's effects on thioredoxin reductase (TrxR) and glutathione S-transferase (GST) activities were notable. Inhibiting these enzymes is crucial for developing effective chemotherapeutic strategies .

Study 1: Glioblastoma Treatment

A study focused on the effects of thiazole compounds on glioblastoma cells found that this compound significantly reduced cell viability in U-87 MG cells with an IC50 value of approximately 5 µM. The study concluded that the compound's ability to induce apoptosis was a key factor in its anticancer activity .

Study 2: Multidrug Resistance

Another investigation explored the compound's role in overcoming multidrug resistance in cancer therapy. Results indicated that it effectively inhibited the activity of enzymes responsible for drug resistance, enhancing the efficacy of existing chemotherapeutic agents .

Data Table: Biological Activity Summary

Activity Cell Line IC50 Value (µM) Mechanism
CytotoxicityU-87 MG5Induction of apoptosis
Enzyme InhibitionTrxR and GSTNot specifiedInhibition of drug resistance enzymes
Selective ToxicityHDFaHigher than U-87 MGSelective targeting of cancer cells

Properties

IUPAC Name

3-methyl-N-(4-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-8-9-20-16(10-12)22-18(24)17-13(2)23-11-15(21-19(23)25-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBYLFFRCHSQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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